(R)-(+)-Celiprolol-d9hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

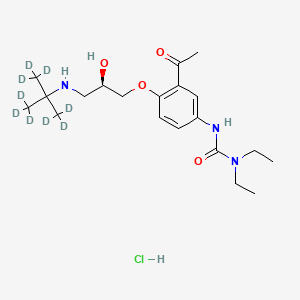

IUPAC Name |

3-[3-acetyl-4-[(2R)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m1./s1/i4D3,5D3,6D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJHTUVLJYWAEY-ZRKVMCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@H](COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-(+)-Celiprolol-d9 Hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (R)-(+)-Celiprolol-d9 Hydrochloride, a deuterated isotopologue of the cardioselective β-adrenergic blocker, Celiprolol. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Chemical and Physical Properties

(R)-(+)-Celiprolol-d9 Hydrochloride is a stable, isotopically labeled form of (R)-(+)-Celiprolol Hydrochloride, primarily used as an internal standard in pharmacokinetic and metabolic studies. The incorporation of nine deuterium atoms provides a distinct mass shift, facilitating its use in mass spectrometry-based analytical methods.

Table 1: Chemical Identifiers and Properties of (R)-(+)-Celiprolol-d9 Hydrochloride

| Property | Value | Source(s) |

| Chemical Name | (R)-3-(3-acetyl-4-(2-hydroxy-3-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)propoxy)phenyl)-1,1-diethylurea hydrochloride | [1] |

| Molecular Formula | C₂₀H₂₄D₉N₃O₄ · HCl | [2] |

| Molecular Weight | 425.02 g/mol | [2] |

| CAS Number | 1330045-90-3 | [1] |

| Synonyms | N'-[3-Acetyl-4-[(2R)-3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea Hydrochloride | [1] |

| Appearance | White to beige powder | |

| Purity | ≥98% (HPLC) | |

| Storage Conditions | 2-8°C |

Note on CAS Numbers: The CAS number 1330045-90-3 is specific to the (R)-(+)- enantiomer of Celiprolol-d9 Hydrochloride[1][3]. The CAS number 1215535-20-8 is also associated with Celiprolol-d9 Hydrochloride but may refer to the racemic mixture or an unspecified stereoisomer[4][5][6][7][8].

Table 2: Physical Properties of Celiprolol Hydrochloride (Non-deuterated)

| Property | Value | Source(s) |

| Melting Point | 120-122 °C | [9] |

| Solubility | H₂O: 2 mg/mL | |

| DMSO: 83 mg/mL | [10][11] | |

| Chloroform: Slightly soluble | [12] | |

| Methanol: Slightly soluble | [12] | |

| Water Solubility (Predicted) | 0.174 mg/mL | [13] |

Experimental Protocols

Proposed Synthesis of (R)-(+)-Celiprolol-d9 Hydrochloride

A specific, detailed experimental protocol for the synthesis of (R)-(+)-Celiprolol-d9 Hydrochloride is not available in the public domain. However, a plausible synthetic route can be devised based on the known synthesis of Celiprolol and standard deuteration techniques. The key step involves the introduction of the deuterated tert-butylamine moiety.

Overall Synthetic Strategy:

The synthesis would likely follow the established route for Celiprolol, with the modification of using deuterated tert-butylamine in the final step of epoxide ring-opening. A general synthesis of celiprolol hydrochloride has been described, starting from 4-chloronitrobenzene[14].

Key Step: Preparation of tert-Butylamine-d9

-

Method: Direct amination of isobutylene-d8 with ammonia-d3 using a zeolite catalyst would be a potential industrial method, analogous to the non-deuterated synthesis[15].

-

Alternative Laboratory Method: A common laboratory approach for introducing deuterium is through hydrogen-deuterium exchange reactions on the amine group of tert-butylamine using D₂O[16]. For the methyl groups, starting with deuterated precursors for the synthesis of isobutylene would be necessary.

Final Synthetic Step (Epoxide Ring Opening):

The final step would involve the reaction of the chiral epoxide intermediate, (R)-N-[3-acetyl-4-(2,3-epoxypropoxy)phenyl]-N',N'-diethylurea, with tert-butylamine-d9.

Caption: Proposed final step in the synthesis of (R)-(+)-Celiprolol-d9 HCl.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

While a specific protocol for (R)-(+)-Celiprolol-d9 Hydrochloride is not detailed, methods for the analysis of Celiprolol in biological matrices can be readily adapted. A common approach involves reversed-phase HPLC with UV or fluorescence detection. For quantitative analysis using the deuterated standard, tandem mass spectrometry (LC-MS/MS) is the method of choice.

General HPLC Method for Celiprolol Analysis:

-

Column: A C18 or C8 reversed-phase column is typically used[17][18].

-

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is common[17].

-

Detection: UV detection is often set around 225-237 nm[17]. For higher sensitivity and specificity, fluorescence detection can be employed.

-

Internal Standard: For methods not using the deuterated analog as the standard, other beta-blockers like R-(+)-propranolol have been used[17].

Sample Preparation for Biological Fluids (Plasma/Urine):

-

Protein Precipitation: For plasma samples, deproteinization with acetonitrile is a common first step.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further purification can be achieved by LLE with solvents like diethyl ether or by using C18 SPE cartridges[19][20].

-

Reconstitution: The extracted and dried sample is typically reconstituted in the mobile phase before injection into the HPLC system[19].

References

- 1. (R)-(+)-Celiprolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]

- 2. (R)-(+)-Celiprolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]

- 3. omsynth.com [omsynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Celiprolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]

- 6. vivanls.com [vivanls.com]

- 7. BioOrganics [bioorganics.biz]

- 8. Celiprolol-d9 Hydrochloride | TargetMol [targetmol.com]

- 9. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Celiprolol hydrochloride产品说明书 [selleck.cn]

- 12. Celiprolol | 56980-93-9 [m.chemicalbook.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. researchgate.net [researchgate.net]

- 15. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. ijcrcps.com [ijcrcps.com]

- 18. Separation of Celiprolol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. chalcogen.ro [chalcogen.ro]

- 20. academic.oup.com [academic.oup.com]

Technical Guide: (R)-(+)-Celiprolol-d9 Hydrochloride

CAS Number: 1330045-90-3[1][2][3][4]

This technical guide provides an in-depth overview of (R)-(+)-Celiprolol-d9 Hydrochloride, a deuterated isotopologue of the (R)-(+)-enantiomer of Celiprolol. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and insights into its mechanism of action.

Core Compound Data

(R)-(+)-Celiprolol-d9 Hydrochloride is the deuterated form of (R)-(+)-Celiprolol, a cardioselective β1-adrenergic receptor antagonist with partial β2-adrenergic agonist activity.[1][5] The incorporation of nine deuterium atoms provides a stable isotope-labeled standard, invaluable for quantitative bioanalytical studies, such as pharmacokinetic and metabolic profiling, where it serves as an internal standard in mass spectrometry-based assays.

| Identifier | Value | Source |

| CAS Number | 1330045-90-3 | [1][2][3][4] |

| Molecular Formula | C₂₀H₂₅D₉ClN₃O₄ | [2][4] |

| Molecular Weight | 425.01 g/mol | [2][4] |

| Synonyms | N'-[3-Acetyl-4-[(2R)-3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea Hydrochloride | [6] |

| Purity | >95% (HPLC) | [7] |

| Unlabeled CAS No. | 125638-91-7 | [1][3] |

Mechanism of Action and Signaling Pathway

Celiprolol exhibits a unique pharmacological profile as a selective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist.[5][7] This dual activity contributes to its therapeutic effects, including blood pressure reduction and antianginal properties.[1][5]

The primary mechanism involves the blockade of β1-adrenergic receptors in the heart, leading to a decrease in heart rate and cardiac contractility.[2] Concurrently, its partial agonism at β2-adrenergic receptors promotes vasodilation, which helps in reducing peripheral resistance.[2]

Recent studies have elucidated a more complex signaling cascade. Celiprolol has been shown to activate endothelial nitric oxide synthase (eNOS) through the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway.[8] This leads to increased production of nitric oxide (NO), a potent vasodilator.[2][8] Furthermore, Celiprolol can inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) by suppressing the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[8]

Experimental Protocols

The quantification of (R)-(+)-Celiprolol and its deuterated analogue in biological matrices is crucial for preclinical and clinical research. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

HPLC Method for Enantiomeric Separation

This protocol describes a method for the simultaneous determination of Celiprolol enantiomers in human plasma and urine.[9]

-

Instrumentation: Waters 1500 series HPLC pump with a 2475 Fluorescence detector.[9]

-

Chiral Stationary Phase: Chiralpak IC column (250 × 4.6 mm ID), cellulose tris-(3, 5-dichlorophenyl carbamate) immobilized on 5μm silica gel.[9]

-

Mobile Phase: n-hexane:ethanol:triethylamine (70:30:0.4%, v/v/v).[9]

-

Flow Rate: 0.5 mL/min.[9]

-

Detection: Fluorescence detection with excitation at 350 nm and emission at 450 nm.[9]

-

Internal Standard: S-(-)-acebutolol.[9]

-

Sample Preparation (Plasma): Deproteinization with acetonitrile.[10]

-

Sample Preparation (Urine): Solid Phase Extraction (SPE).[10]

-

Linearity Range: 5-250 ng/mL for each enantiomer.[10]

-

Detection Limits: 1.5 ng/mL in plasma and 2.5 ng/mL in urine.[10]

LC-MS/MS Method for High-Sensitivity Quantification

This protocol is a highly sensitive method for the simultaneous quantification of Celiprolol in human plasma, suitable for microdosing studies.[11]

-

Instrumentation: Triple quadrupole mass spectrometer.[11]

-

Sample Extraction: Solid-phase extraction (SPE) with strong cation exchange (SCX) cartridge columns from 500 μL of human plasma.[11]

-

Chromatographic Separation: ODS column (100 mm length × 2.1 mm id, 3 μm) with a gradient elution of 10 mM formic acid and methanol.[11]

-

Flow Rate: 0.2 mL/min.[11]

-

Ionization: Turbo-ion spray in positive mode.[11]

-

Quantification: Selected reaction monitoring (SRM) with the transition of m/z 380 to m/z 251 for Celiprolol.[11]

-

Internal Standard: Metoprolol.[11]

-

Validation Range: 1-250 pg/mL for Celiprolol.[11]

Synthesis Outline

The synthesis of Celiprolol Hydrochloride has been reported starting from 4-chloronitrobenzene. The key steps involve hydrolysis, acetylation, reduction of the nitro group, and acylation of the resulting amine.[12] A critical step is the Fries rearrangement of the acetyl group, followed by Williamson etherification with epichlorohydrin and subsequent opening of the epoxide ring to introduce the side chain.[12]

Applications in Research

(R)-(+)-Celiprolol-d9 Hydrochloride is primarily used as an internal standard in bioanalytical methods to ensure the accuracy and precision of quantification of the unlabeled drug in complex biological matrices. Its use is critical in:

-

Pharmacokinetic (PK) studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of (R)-(+)-Celiprolol.

-

Bioequivalence studies: To compare the bioavailability of different formulations of Celiprolol.

-

Metabolite identification studies: To aid in the characterization of metabolic pathways of Celiprolol.

-

Therapeutic drug monitoring: For precise measurement of drug levels in patients to optimize dosing regimens.

The parent compound, Celiprolol, is investigated for its therapeutic potential in hypertension, angina pectoris, and more recently, for the prevention of vascular complications in vascular Ehlers-Danlos syndrome (vEDS).[1][5][7]

References

- 1. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Celiprolol Hydrochloride? [synapse.patsnap.com]

- 3. (R)-(+)-Celiprolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]

- 4. omsynth.com [omsynth.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ijcrcps.com [ijcrcps.com]

- 7. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. chalcogen.ro [chalcogen.ro]

- 10. researchgate.net [researchgate.net]

- 11. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

(R)-(+)-Celiprolol-d9 Hydrochloride molecular weight

An In-depth Technical Guide on (R)-(+)-Celiprolol-d9 Hydrochloride

This guide provides a detailed overview of the molecular properties of (R)-(+)-Celiprolol-d9 Hydrochloride, a deuterated analog of (R)-(+)-Celiprolol Hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require precise information for analytical and research applications.

Core Molecular Data

(R)-(+)-Celiprolol-d9 Hydrochloride is a stable isotope-labeled version of (R)-(+)-Celiprolol Hydrochloride, where nine hydrogen atoms have been replaced by deuterium. This labeling is a crucial tool in various research applications, including pharmacokinetic studies and as an internal standard in mass spectrometry-based quantification.

Quantitative Data Summary

The table below summarizes the key molecular weight and formula information for both the deuterated and non-deuterated forms of (R)-(+)-Celiprolol Hydrochloride.

| Property | (R)-(+)-Celiprolol-d9 Hydrochloride | Celiprolol Hydrochloride |

| Molecular Weight | 425.01 g/mol [1][2][3], 425.02 g/mol [4] | 415.95 g/mol [5], 416.0 g/mol [6][7] |

| Molecular Formula | C₂₀H₂₅D₉ClN₃O₄[1][2][3] | C₂₀H₃₄ClN₃O₄[6] |

| CAS Number | 1330045-90-3[1] | 57470-78-7[5][8][7] |

Experimental Protocols

The determination of the molecular weight of chemical compounds like (R)-(+)-Celiprolol-d9 Hydrochloride is typically achieved through mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A solution of (R)-(+)-Celiprolol-d9 Hydrochloride is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, commonly Electrospray Ionization (ESI). ESI is a soft ionization method that minimizes fragmentation, allowing for the detection of the intact molecular ion.

-

Mass Analysis: The ionized molecules are then guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) analyzer. These instruments can measure the mass-to-charge ratio (m/z) of ions with high accuracy and precision.

-

Data Acquisition: The mass spectrometer detects the abundance of ions at each m/z value, generating a mass spectrum. For (R)-(+)-Celiprolol-d9 Hydrochloride, the protonated molecule [M+H]⁺ would be observed.

-

Data Analysis: The molecular weight is determined from the m/z value of the most abundant isotopic peak of the molecular ion. The high resolution allows for the differentiation of the deuterated compound from its non-deuterated counterpart based on the mass difference.

Visualized Workflow

The following diagram illustrates the conceptual relationship between Celiprolol, its hydrochloride salt, and its deuterated form, culminating in the final compound of interest.

Caption: Conceptual workflow for the formation of (R)-(+)-Celiprolol-d9 Hydrochloride.

References

- 1. bio-fount.com [bio-fount.com]

- 2. omsynth.com [omsynth.com]

- 3. Celiprolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]

- 4. (R)-(+)-Celiprolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. Celiprolol Hydrochloride | C20H34ClN3O4 | CID 42373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Celiprolol hydrochloride = 98 HPLC 57470-78-7 [sigmaaldrich.com]

An In-depth Technical Guide on the Core Mechanism of Action of (R)-(+)-Celiprolol-d9 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Celiprolol is a third-generation beta-blocker distinguished by a unique and multifaceted pharmacological profile. While commercially available as a racemate, this guide focuses on the (R)-(+)-enantiomer and its deuterated form, (R)-(+)-Celiprolol-d9 Hydrochloride. This document provides a comprehensive overview of its mechanism of action, encompassing its interactions with adrenergic receptors and its influence on crucial downstream signaling pathways. Quantitative data from various studies are presented, alongside detailed experimental protocols and visual representations of the key molecular interactions and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Celiprolol is a cardioselective beta-blocker with additional vasodilatory properties, setting it apart from traditional beta-blockers.[1][2][3][4][5][6][7][8][9][10] Its complex pharmacology involves a unique combination of activities at multiple adrenergic receptor subtypes.[1][3][7] The drug is administered as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers.[11] While the beta-blocking activity of beta-blockers typically resides in the (S)-(-)-enantiomer, understanding the specific actions of the (R)-(+)-enantiomer is crucial for a complete pharmacological assessment. The deuterated analogue, (R)-(+)-Celiprolol-d9 Hydrochloride, serves as a valuable tool, primarily as an internal standard in pharmacokinetic studies, enabling precise quantification in biological matrices.[10][12][13][14] This guide will delve into the detailed mechanism of action of (R)-(+)-Celiprolol, providing the technical information necessary for advanced research and development.

Core Mechanism of Action

The primary mechanism of action of Celiprolol involves a complex interplay of antagonism and partial agonism at various adrenergic receptors.[1][3][7]

Adrenergic Receptor Interactions

-

β1-Adrenergic Receptor Antagonism: Celiprolol acts as a selective antagonist at β1-adrenergic receptors, which are predominantly located in the heart.[1][3][7] This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure.

-

β2-Adrenergic Receptor Partial Agonism: A key feature of Celiprolol is its partial agonist activity at β2-adrenergic receptors, which are found in the smooth muscle of the bronchi and blood vessels.[3][8] This intrinsic sympathomimetic activity contributes to its vasodilatory and bronchodilatory effects, distinguishing it from many other beta-blockers.[3][8]

-

α2-Adrenergic Receptor Antagonism: Celiprolol also exhibits weak antagonist activity at α2-adrenergic receptors.[15][16] This action may contribute to its overall vasodilatory profile, although its significance is considered less prominent than its effects on beta-receptors.[1]

Downstream Signaling Pathways

Beyond its direct receptor interactions, Celiprolol modulates several intracellular signaling cascades that contribute to its therapeutic effects.

-

Stimulation of Nitric Oxide (NO) Production: Celiprolol has been shown to stimulate the production of nitric oxide (NO) in endothelial cells.[5][17] NO is a potent vasodilator, and this effect is a significant contributor to Celiprolol's blood pressure-lowering action.

-

PI3K/Akt Pathway Activation: The production of NO by Celiprolol is mediated, at least in part, through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[18][19] This pathway is crucial for cell survival, proliferation, and angiogenesis.

-

Inhibition of NF-κB Signaling: Celiprolol has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[18][19] This anti-inflammatory action may contribute to its cardioprotective effects.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for racemic Celiprolol. It is important to note that specific quantitative data for the (R)-(+)-enantiomer is limited in the public domain.

| Parameter | Receptor/System | Value | Species/Tissue | Reference |

| Ki | β-adrenergic receptors (general) | 1.4 x 10⁻⁷ to 8.3 x 10⁻⁶ M | Various | [11][15] |

| Ki | Adenylate cyclase (vs. isoproterenol) | 2.6 x 10⁻⁷ M | Dog ventricular muscle | [11][15] |

| Selectivity | β1 vs. β2 | 35-fold | Rat heart vs. rat reticulocytes | [11] |

| Affinity | α2 vs. α1 | 10-fold higher for α2 | Radioligand binding studies | [16] |

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

Signaling Pathway of Celiprolol

Caption: Signaling pathway of (R)-(+)-Celiprolol.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Western Blot Analysis of PI3K/Akt Pathway

Caption: Workflow for Western blot analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of Celiprolol.

Radioligand Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of (R)-(+)-Celiprolol for β-adrenergic receptors.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO cells transfected with human β1- or β2-adrenergic receptors).

-

Radioligand (e.g., [³H]-CGP 12177, a non-selective β-adrenergic antagonist).

-

(R)-(+)-Celiprolol-d9 Hydrochloride (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well filter plates.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of (R)-(+)-Celiprolol in assay buffer.

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add the different concentrations of (R)-(+)-Celiprolol to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled antagonist like propranolol).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through the glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of (R)-(+)-Celiprolol by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol describes a method to measure NO production in cultured endothelial cells treated with (R)-(+)-Celiprolol.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Cell culture medium.

-

(R)-(+)-Celiprolol.

-

Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Sodium nitrite standard solution.

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Seed HUVECs in a 96-well plate and grow to confluence.

-

Treat the cells with various concentrations of (R)-(+)-Celiprolol for a specified time. Include untreated control wells.

-

After the incubation period, collect the cell culture supernatant from each well.

-

Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

-

Add the Griess reagents to the collected supernatants and the nitrite standards in a new 96-well plate.

-

Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the concentration of nitrite in the samples by comparing their absorbance to the standard curve. The amount of nitrite is an indicator of NO production.

-

Western Blot for PI3K/Akt Pathway Activation

This protocol outlines the steps to assess the phosphorylation of Akt, a key component of the PI3K/Akt pathway, in response to (R)-(+)-Celiprolol treatment.

-

Materials:

-

Endothelial cells (e.g., HUVECs).

-

(R)-(+)-Celiprolol.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (rabbit anti-phospho-Akt and rabbit anti-total-Akt).

-

HRP-conjugated anti-rabbit secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Culture and treat endothelial cells with (R)-(+)-Celiprolol as described in the NO production assay.

-

Lyse the cells with lysis buffer and collect the protein extracts.

-

Determine the protein concentration of each lysate using a protein assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the antibody against total Akt to normalize for protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

-

NF-κB Reporter Assay

This protocol describes a luciferase-based reporter assay to measure the effect of (R)-(+)-Celiprolol on NF-κB transcriptional activity.

-

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct (containing NF-κB response elements driving luciferase expression) and a control reporter (e.g., Renilla luciferase).

-

(R)-(+)-Celiprolol.

-

NF-κB activator (e.g., TNF-α).

-

Dual-luciferase reporter assay system.

-

Luminometer.

-

-

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of (R)-(+)-Celiprolol.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α). Include unstimulated and vehicle-treated controls.

-

After the stimulation period, lyse the cells and perform the dual-luciferase assay according to the manufacturer's instructions.

-

Measure both firefly (NF-κB reporter) and Renilla (control reporter) luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

-

Analyze the data to determine the effect of (R)-(+)-Celiprolol on NF-κB-dependent gene expression.

-

The Role of (R)-(+)-Celiprolol-d9 Hydrochloride

(R)-(+)-Celiprolol-d9 Hydrochloride is the deuterated form of the (R)-(+)-enantiomer. The substitution of hydrogen atoms with deuterium atoms increases the molecular weight of the compound without significantly altering its chemical properties. This makes it an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).[10][12][13][14] In pharmacokinetic studies, a known amount of the deuterated standard is added to biological samples (e.g., plasma, urine) before processing. Because the deuterated and non-deuterated forms of Celiprolol behave almost identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. By comparing the mass spectrometry signal of the analyte to that of the internal standard, a highly accurate and precise quantification of (R)-(+)-Celiprolol can be achieved.

Conclusion

(R)-(+)-Celiprolol possesses a complex and unique mechanism of action that extends beyond simple β1-adrenergic blockade. Its partial agonism at β2-receptors and its influence on the nitric oxide signaling pathway contribute significantly to its vasodilatory and potential cardioprotective effects. The inhibition of the pro-inflammatory NF-κB pathway further adds to its therapeutic potential. While quantitative data specifically for the (R)-(+)-enantiomer remains an area for further investigation, the information and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic capabilities of this intriguing molecule. The use of its deuterated analogue, (R)-(+)-Celiprolol-d9 Hydrochloride, is indispensable for accurate pharmacokinetic and metabolic studies, which are crucial for its clinical development and application.

References

- 1. mdpi.com [mdpi.com]

- 2. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tpcj.org [tpcj.org]

- 4. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Release of endothelial nitric oxide in coronary arteries by celiprolol, a beta(1)-adrenoceptor antagonist: possible clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Celiprolol. An evaluation of its pharmacological properties and clinical efficacy in the management of hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Preclinical pharmacology of celiprolol: a cardioselective beta-adrenergic antagonist and mild vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. texilajournal.com [texilajournal.com]

- 11. Pharmacogenomics of celiprolol – evidence for a role of P‐glycoprotein and organic anion transporting polypeptide 1A2 in celiprolol pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. myadlm.org [myadlm.org]

- 14. benchchem.com [benchchem.com]

- 15. Effects of celiprolol (REV 5320), a new cardioselective beta-adrenoceptor antagonist, on in vitro adenylate cyclase, alpha- and beta-adrenergic receptor binding and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Does the beta 1-adrenoceptor blocking agent celiprolol have alpha 2-adrenoceptor blocking properties? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Celiprolol stimulates endothelial nitric oxide synthase expression and improves myocardial remodeling in deoxycorticosterone acetate-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Celiprolol: agonist and antagonist effects at cardiac beta 1- and vascular beta 2-adrenoceptors determined under in vivo conditions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Celiprolol activates eNOS through the PI3K-Akt pathway and inhibits VCAM-1 Via NF-kappaB induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity of (R)-(+)-Celiprolol-d9 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of (R)-(+)-Celiprolol-d9 Hydrochloride, a deuterated analog of the selective β1-adrenergic receptor antagonist and partial β2-adrenergic receptor agonist, Celiprolol. The incorporation of deuterium in place of hydrogen at specific molecular positions can significantly alter the pharmacokinetic profile of a drug, making the precise determination of isotopic purity a critical aspect of its development and quality control. This document outlines the common analytical methodologies for assessing isotopic purity, presents illustrative data, and details the underlying signaling pathways of Celiprolol's mechanism of action.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a measure of the extent to which the intended hydrogen atoms have been replaced by deuterium. This is typically determined by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While a specific certificate of analysis for a commercial batch of (R)-(+)-Celiprolol-d9 Hydrochloride is not publicly available, the following table represents a typical data set for a highly enriched deuterated pharmaceutical, presented for illustrative purposes.

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry / NMR |

| Deuterium Incorporation | ||

| d9 | ≥99% | Mass Spectrometry |

| d8 | ≤1% | Mass Spectrometry |

| d7 | ≤0.1% | Mass Spectrometry |

| d0 (unlabeled) | Not Detected | Mass Spectrometry |

Table 1: Representative Isotopic Purity Data for a Hypothetical Batch of (R)-(+)-Celiprolol-d9 Hydrochloride.

Experimental Protocols

The determination of isotopic purity relies on sophisticated analytical techniques capable of differentiating between isotopologues (molecules that differ only in their isotopic composition).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment

LC-MS is a powerful technique for determining the distribution of isotopologues in a sample. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.

Methodology:

-

Sample Preparation: A solution of (R)-(+)-Celiprolol-d9 Hydrochloride is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Chromatographic Separation: The sample is injected into a liquid chromatography system, typically a UHPLC, to separate the analyte from any impurities.

-

Mass Spectrometric Analysis: The eluent from the LC is introduced into the mass spectrometer. The instrument is operated in full scan mode to detect the protonated molecular ions [M+H]⁺ of the different isotopologues of Celiprolol-d9.

-

Data Analysis: The relative abundance of the ions corresponding to the d9, d8, d7, etc., species is determined by integrating the peak areas of their respective extracted ion chromatograms. The isotopic enrichment is then calculated from this distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration and Purity

NMR spectroscopy provides information on the specific locations and extent of deuteration within a molecule. Both ¹H and ²H NMR can be utilized.

Methodology:

-

Sample Preparation: A precise amount of (R)-(+)-Celiprolol-d9 Hydrochloride is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) containing an internal standard of known concentration.

-

¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions expected for the deuterated protons confirms successful labeling. The integration of any residual proton signals relative to the internal standard can be used to calculate the isotopic purity.

-

²H NMR Analysis: A ²H NMR spectrum is acquired. The presence of signals at the chemical shifts corresponding to the deuterated positions provides direct evidence of deuterium incorporation. The relative integration of these signals can confirm the d9 distribution.

Mechanism of Action: Signaling Pathways of Celiprolol

Celiprolol exhibits a unique pharmacological profile as a third-generation beta-blocker. It acts as a selective antagonist at β1-adrenergic receptors and a partial agonist at β2-adrenergic receptors.[1][2][3] This dual activity contributes to its therapeutic effects in managing hypertension and angina.

β1-Adrenergic Receptor Antagonism

In the heart, β1-adrenergic receptors are the predominant subtype. Stimulation of these receptors by catecholamines (e.g., norepinephrine, epinephrine) leads to an increase in heart rate, contractility, and conduction velocity. Celiprolol competitively blocks these receptors, thereby reducing the effects of sympathetic stimulation on the heart.[4] This leads to a decrease in heart rate and myocardial oxygen demand.

β2-Adrenergic Receptor Partial Agonism

β2-adrenergic receptors are primarily located in the smooth muscle of the bronchi and blood vessels.[4] Activation of these receptors leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation. Celiprolol's partial agonist activity at β2-receptors contributes to its vasodilatory properties, which helps to lower blood pressure.[1][4] This activity also mitigates the risk of bronchoconstriction, a common side effect of non-selective beta-blockers.[4]

References

In-Depth Technical Guide: Solubility of (R)-(+)-Celiprolol-d9 Hydrochloride

This technical guide provides a comprehensive overview of the available solubility data for (R)-(+)-Celiprolol-d9 Hydrochloride and its non-deuterated counterpart, Celiprolol Hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for formulation and experimental design. This document details experimental protocols for solubility determination and visualizes the key signaling pathways influenced by Celiprolol.

Quantitative Solubility Data

| Solvent | Reported Solubility | Source |

| Water | 2 mg/mL (clear solution) | [1] |

| Water | ≥ 50 mg/mL | [2] |

| Water | 83 mg/mL | [3][4] |

| Water | Freely soluble | [5][6] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [7] |

| Dimethyl Sulfoxide (DMSO) | 83 mg/mL (199.54 mM) | [3][4] |

| Ethanol | 2 mg/mL | [7] |

| Ethanol | 25 mg/mL | [3] |

| Ethanol | 83 mg/mL | [3][4] |

| Ethanol (96%) | Soluble | [5][6] |

| Methanol | Freely soluble | [5][6] |

| Methylene Chloride | Very slightly soluble | [5][6] |

| Phosphate Buffered Saline (PBS) pH 7.2 | 5 mg/mL | [7] |

Experimental Protocol for Solubility Determination

The following is a detailed experimental protocol for determining the aqueous solubility of (R)-(+)-Celiprolol-d9 Hydrochloride, adapted from the widely accepted shake-flask method recommended by the World Health Organization.[8] This method is designed to establish the equilibrium solubility of a compound, which is a critical parameter in drug development.

Objective: To determine the equilibrium solubility of (R)-(+)-Celiprolol-d9 Hydrochloride in various aqueous media.

Materials:

-

(R)-(+)-Celiprolol-d9 Hydrochloride powder

-

Purified water (e.g., Milli-Q or equivalent)

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Media: Prepare the desired aqueous media (e.g., purified water, PBS, SGF, SIF) and adjust the pH as necessary.

-

Sample Preparation: Accurately weigh an excess amount of (R)-(+)-Celiprolol-d9 Hydrochloride powder and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solubilization: Add a known volume of the prepared aqueous medium to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to a physiologically relevant temperature, typically 37°C. Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined in preliminary experiments.

-

Phase Separation: After the equilibration period, remove the vials from the shaker. Allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of (R)-(+)-Celiprolol-d9 Hydrochloride in the diluted sample using a validated HPLC method.

-

Data Analysis: Calculate the solubility of (R)-(+)-Celiprolol-d9 Hydrochloride in the respective medium based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram:

Caption: Workflow for determining the equilibrium solubility of (R)-(+)-Celiprolol-d9 Hydrochloride.

Signaling Pathways

Celiprolol exerts its therapeutic effects by modulating specific signaling pathways. As a β1-adrenergic antagonist and a partial β2-adrenergic agonist, its mechanism of action involves the regulation of downstream cellular processes.

Celiprolol's Dual Action on Adrenergic Receptors:

Celiprolol selectively blocks β1-adrenergic receptors, which are primarily located in the heart. This action leads to a decrease in heart rate and contractility, contributing to its antihypertensive effect. Concurrently, it partially activates β2-adrenergic receptors, which are found in the smooth muscles of the bronchi and blood vessels, leading to vasodilation.

Caption: Dual antagonistic and partial agonistic action of Celiprolol on adrenergic receptors.

References

- 1. Celiprolol hydrochloride = 98 HPLC 57470-78-7 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Celiprolol hydrochloride产品说明书 [selleck.cn]

- 5. Celiprolol hydrochloride | 57470-78-7 [amp.chemicalbook.com]

- 6. Celiprolol hydrochloride | 57470-78-7 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. who.int [who.int]

Commercial Suppliers and Technical Guide for (R)-(+)-Celiprolol-d9 Hydrochloride

For researchers, scientists, and drug development professionals requiring (R)-(+)-Celiprolol-d9 Hydrochloride, a deuterated analog of the selective β1-adrenergic antagonist, several commercial suppliers offer this stable isotope-labeled compound. This guide provides an in-depth overview of available suppliers, their product specifications, relevant experimental protocols, and the key signaling pathways of Celiprolol.

Commercial Supplier Overview

(R)-(+)-Celiprolol-d9 Hydrochloride is available from a number of specialized chemical suppliers. The following tables summarize the key quantitative data for the products offered. It is important to note the discrepancy in the reported CAS numbers among suppliers, which researchers should verify based on their specific needs and by consulting the suppliers' documentation.

Supplier and Product Identification

| Supplier | Product Name | Catalog Number | CAS Number |

| LGC Standards (Toronto Research Chemicals) | (R)-(+)-Celiprolol-d9 Hydrochloride | TRC-C254492 | 1330045-90-3[1][2][3] |

| Santa Cruz Biotechnology, Inc. | Celiprolol-d9 Hydrochloride | - | - |

| VIVAN Life Sciences | Celiprolol-d9 Hydrochloride | VLCS-00538 | 1215535-20-8[4] |

| Omsynth Lifesciences Pvt. Ltd. | (R)-(+)-Celiprolol-d9 Hydrochloride | OM_2818 | 1330045-90-3[5] |

| Pharmaffiliates | Celiprolol-d9 Hydrochloride | PA STI 088085 | 1215535-20-8[4] |

| MedChemExpress | (R)-(+)-Celiprolol-d9 hydrochloride | - | - |

Product Specifications

| Supplier | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| LGC Standards (Toronto Research Chemicals) | C₂₀H₂₄D₉N₃O₄ • HCl | 425.02[1] | - | 1 mg, 5 mg, 10 mg[1][2] |

| Santa Cruz Biotechnology, Inc. | C₂₀H₂₅D₉ClN₃O₄ | 425.01 | - | - |

| VIVAN Life Sciences | C₂₀H₂₅D₉ClN₃O₄ | 425.01 | - | - |

| Omsynth Lifesciences Pvt. Ltd. | C₂₀H₂₅D₉ClN₃O₄ | 425.01 | 98.85%[5] | - |

| Pharmaffiliates | C₂₀H₂₅D₉ClN₃O₄ | 425.01 | - | - |

| MedChemExpress | - | - | - | - |

Experimental Protocols

Representative Synthesis of Celiprolol Hydrochloride

An improved synthesis method for Celiprolol Hydrochloride has been reported, which could be adapted for the deuterated analog by utilizing a deuterated starting material. The general steps involve:

-

Synthesis of a Key Intermediate: The synthesis often starts from a simpler aromatic compound, such as 4-chloronitrobenzene.

-

Introduction of the Side Chain: A crucial step is the Williamson etherification with epichlorohydrin, followed by the opening of the epoxide ring with a deuterated tert-butylamine (tert-butylamine-d9).

-

Formation of the Urea Moiety: The final steps involve the formation of the diethylurea group on the aromatic ring.

-

Salt Formation: The final product is converted to the hydrochloride salt.

A detailed synthesis can be found in the work by Jia et al. (2011), which describes an improved and environmentally friendly route suitable for industrial applications.[6]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of (R)-(+)-Celiprolol-d9 Hydrochloride in biological matrices or pharmaceutical formulations can be determined using HPLC.

-

Objective: To separate and quantify (R)-(+)-Celiprolol-d9 Hydrochloride.

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A C18 reversed-phase column is commonly used. For enantiomeric separation, a chiral stationary phase, such as cellulose tris(3,5-dichlorophenyl carbamate) (Chiralpak IC), is necessary.[7]

-

Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent like methanol or acetonitrile.[8] For chiral separations, a mixture of n-hexane, ethanol, and a modifier like triethylamine may be employed.[7]

-

Detection: UV detection is often performed at a wavelength of approximately 237 nm.[8] Fluorescence detection can offer higher sensitivity.

-

Sample Preparation: For biological samples like plasma or urine, a liquid-liquid extraction or solid-phase extraction is typically required to isolate the analyte from the matrix.

-

Quantification: A calibration curve is constructed using standards of known concentrations to quantify the amount of the analyte in the sample.

Signaling Pathways of Celiprolol

Celiprolol is not only a selective β1-adrenergic antagonist but also exhibits partial β2-adrenergic agonist activity. This dual mechanism of action contributes to its unique pharmacological profile, including its vasodilatory effects. The signaling pathways influenced by Celiprolol are crucial for its therapeutic effects.

Endothelial Nitric Oxide Synthase (eNOS) Activation

A key pathway modulated by Celiprolol involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.

Caption: Celiprolol activates eNOS via the PI3K/Akt signaling pathway.

Inhibition of Pro-inflammatory and Pro-fibrotic Pathways

Celiprolol has also been shown to exert cardioprotective effects by inhibiting pathways involved in inflammation and fibrosis. This includes the suppression of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression through the inhibition of the NF-κB signaling pathway.

Caption: Celiprolol inhibits NF-κB and TGF-β1 pathways to reduce inflammation and remodeling.

References

- 1. (R)-(+)-Celiprolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]

- 2. (R)-(+)-Celiprolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]

- 3. (R)-(+)-Celiprolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. omsynth.com [omsynth.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijcrcps.com [ijcrcps.com]

Technical Guide on the Safety of (R)-(+)-Celiprolol-d9 Hydrochloride

This technical guide provides a comprehensive overview of the safety data for (R)-(+)-Celiprolol-d9 Hydrochloride, intended for researchers, scientists, and professionals in drug development. The information is primarily based on the safety data sheet of its non-deuterated analog, Celiprolol Hydrochloride, as specific safety data for the deuterated compound is not extensively available. The toxicological properties of isotopically labeled compounds are generally expected to be closely similar to their unlabeled counterparts.

Physicochemical Information

| Property | Data |

| Chemical Name | (R)-3-(3-acetyl-4-(2-hydroxy-3-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)propoxy)phenyl)-1,1-diethylurea hydrogen chloride[1] |

| Molecular Formula | C20H25D9ClN3O4[2][3][4] |

| Molecular Weight | 425.01 g/mol [3][4] |

| Appearance | White to slightly yellow solid/crystalline powder[5][6] |

| Solubility | No specific data available in the provided search results. |

| Storage Temperature | +4°C[2] |

Toxicological Data

The following acute toxicity data is for Celiprolol Hydrochloride. It is important to handle the deuterated form with the same level of precaution.

| Test Type | Route of Administration | Species | Dose |

| LD50 | Oral | Rat | 3826 mg/kg[5] |

| LD50 | Oral | Mouse | 1834 mg/kg[5] |

| LD50 | Intravenous | Rat | 68.3 mg/kg[5] |

| LD50 | Intravenous | Mouse | 56.2 mg/kg[5] |

| Repeated Dose Toxicity | Oral | Dog | 10 mg/kg/day (NOAEL, 12 Months)[5] |

| Reproductive & Fertility Toxicity | Oral | Rat | 320 mg/kg/day (NOAEL)[5] |

NOAEL: No Observed Adverse Effect Level

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS), Celiprolol Hydrochloride is classified as follows:

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[7][8][9] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[8] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[8] |

| Skin Irritation (Category 2) | H315: Causes skin irritation[9] |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[9] |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation[9] |

| Hazardous to the aquatic environment, long-term hazard | H412: Harmful to aquatic life with long lasting effects[7][10] |

Experimental Protocols

Detailed experimental protocols for the LD50 and other toxicological studies cited in the safety data sheets are not provided within those documents. These studies are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) Test Guidelines (e.g., OECD 401 for acute oral toxicity, though now largely replaced, or OECD 420, 423, 425). The methodologies would involve administering the substance to the specified animal models at various dose levels to determine the lethal dose for 50% of the test population.

Safety and Handling

Personal Protective Equipment (PPE): Appropriate PPE should be worn when handling (R)-(+)-Celiprolol-d9 Hydrochloride.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[6] |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[5][6] |

| Respiratory Protection | A dust mask with a P3 filter is recommended if dust is generated.[5] Not required under normal use with adequate ventilation.[6] |

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid dust formation.[6] Do not eat, drink, or smoke when using this product.[5][7][8] Wash hands thoroughly after handling.[7][8]

-

Storage: Keep the container tightly closed and store in a cool, well-ventilated place.[5] Store refrigerated at +4°C.[2]

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the affected person to fresh air and allow them to rest.[5] Seek medical attention if you feel unwell.[8] |

| Skin Contact | Remove contaminated clothing and wash the exposed skin with mild soap and water.[5] |

| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[6] Obtain medical attention if irritation persists.[5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[5] Seek medical advice.[5] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Foam, dry powder, carbon dioxide, water spray, sand.[5]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[6]

Logical Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of a chemical substance like (R)-(+)-Celiprolol-d9 Hydrochloride in a laboratory setting.

Caption: A logical workflow for the safe laboratory handling of chemical compounds.

References

- 1. (R)-(+)-Celiprolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]

- 2. Celiprolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]

- 3. Celiprolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]

- 4. Celiprolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]

- 5. moehs.com [moehs.com]

- 6. fishersci.com [fishersci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Celiprolol Hydrochloride | C20H34ClN3O4 | CID 42373 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Profile of Celiprolol and the Prospective Advantages of Deuteration: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, there is no publicly available scientific literature or clinical data on a deuterated form of celiprolol. This document provides a comprehensive overview of the established pharmacological profile of non-deuterated celiprolol based on existing research. Furthermore, it explores the theoretical and potential pharmacological advantages that could be conferred by deuteration, drawing upon established principles of medicinal chemistry and drug metabolism.

Introduction to Celiprolol

Celiprolol is a third-generation beta-blocker characterized by a unique pharmacological profile.[1][2][3][4] It functions as a selective β1-adrenoceptor antagonist, a partial β2-adrenoceptor agonist, and a weak α2-adrenoceptor antagonist.[1][5] This combination of activities confers antihypertensive and antianginal properties while mitigating some of the common side effects associated with traditional beta-blockers, such as bronchoconstriction.[1][2][4] Celiprolol is indicated for the management of mild to moderate hypertension and angina pectoris.[2][5] Notably, it is also being investigated for the treatment of vascular Ehlers-Danlos Syndrome (vEDS), a rare connective tissue disorder, due to its potential to reduce mechanical stress on arterial walls.[1][6][7][8][9][10][11]

Pharmacological Profile of Celiprolol

Pharmacodynamics

Celiprolol's primary mechanism of action involves the selective blockade of β1-adrenergic receptors in the heart, leading to a reduction in heart rate and cardiac output, particularly during exercise.[3][5] Its partial β2-agonist activity contributes to vasodilation, which helps in reducing peripheral vascular resistance.[3] The weak α2-antagonism is not considered to contribute significantly to its overall pharmacological effect.[1]

Pharmacokinetics

Celiprolol is a hydrophilic compound with dose-dependent bioavailability.[1][12] It is minimally metabolized in the liver and is primarily excreted unchanged in the urine and feces.[1]

Table 1: Pharmacokinetic Parameters of Celiprolol

| Parameter | Value | Reference |

| Bioavailability | 30-70% (dose-dependent) | [1][12] |

| Time to Peak Plasma Concentration | 2-3 hours | [5] |

| Volume of Distribution | 4.5 L/kg | [5] |

| Plasma Protein Binding | 25-30% | [5] |

| Metabolism | Minimal (1-3%) | [5] |

| Elimination Half-life | 4-5 hours | [1] |

| Excretion | Renal and non-renal pathways | [5] |

Signaling Pathways

Celiprolol's cardioprotective effects are mediated, in part, by its influence on specific signaling pathways:

-

Nitric Oxide (NO) Signaling: Celiprolol has been shown to activate endothelial nitric oxide synthase (eNOS) through the PI3K-Akt pathway.[13] This leads to increased NO production, which can attenuate cardiac myocyte hypertrophy.[13][14]

-

Transforming Growth Factor-beta (TGF-β) Signaling: In the context of vEDS, it is hypothesized that celiprolol may exert protective effects by stabilizing TGF-β signaling, thereby enhancing collagen synthesis and improving the mechanical integrity of blood vessels.[6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Celiprolol has been observed to suppress the expression of endothelin-1 and TGF-β1, potentially through the inhibition of the extracellular signal-regulated kinase (ERK) and c-fos gene pathway.[15]

Caption: Signaling pathways modulated by celiprolol.

Experimental Protocols

In Vitro Inhibition of Protein Synthesis in Cardiac Myocytes

-

Cell Culture: Neonatal rat cardiac myocytes are isolated and cultured.

-

Treatment: Cells are pre-treated with celiprolol followed by stimulation with isoproterenol or phenylephrine to induce protein synthesis. A control group without celiprolol is included.

-

Analysis: Protein synthesis is quantified by measuring the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into cellular proteins. The results are expressed as a percentage of the control group.[14]

In Vivo Model of Cardiac Hypertrophy

-

Animal Model: Transverse aortic constriction (TAC) is surgically induced in mice to create pressure overload-induced cardiac hypertrophy.

-

Treatment: A cohort of TAC mice is treated with celiprolol administered orally. A control group of TAC mice receives a placebo.

-

Analysis: After a specified period, heart weight to body weight ratio and lung weight to body weight ratio are measured. Left ventricular fractional shortening is assessed by echocardiography. Myocardial levels of eNOS, natriuretic peptide precursor type B, and protein inhibitor of NO synthase are quantified using techniques such as Western blotting and RT-PCR.[14]

The Potential of Deuterated Celiprolol: A Theoretical Perspective

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy in drug development to improve the pharmacokinetic and/or toxicity profile of a drug.[16][17][18] This "deuterium switch" can lead to enhanced metabolic stability, increased bioavailability, and reduced toxicity.[16]

The Kinetic Isotope Effect

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[16] If the cleavage of a C-H bond is the rate-determining step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process. This phenomenon is known as the kinetic isotope effect.

Hypothetical Advantages of Deuterated Celiprolol

Given that celiprolol undergoes minimal metabolism, the primary advantage of deuteration might not be in prolonging its half-life, as is the case with many other deuterated drugs. However, even minor metabolic pathways can sometimes lead to the formation of active or inactive metabolites that can influence a drug's overall profile. If any of the minor metabolites of celiprolol are formed through a process involving C-H bond cleavage as a rate-limiting step, deuteration at that specific site could:

-

Reduce inter-individual variability: By minimizing the contribution of a minor but variable metabolic pathway, deuteration could lead to more predictable pharmacokinetics across different patient populations.

-

Enhance safety profile: If any minor metabolite is associated with adverse effects, slowing its formation could improve the drug's tolerability.

-

Increase bioavailability: Although celiprolol's bioavailability is primarily limited by absorption, deuteration could potentially reduce any minor first-pass metabolism, leading to a modest increase in systemic exposure.

Proposed Experimental Workflow for Evaluating Deuterated Celiprolol

The evaluation of a hypothetical deuterated celiprolol would involve a series of comparative studies against its non-deuterated counterpart.

Caption: Hypothetical workflow for deuterated celiprolol evaluation.

Regulatory Considerations

Deuterated analogs of existing drugs, often referred to as "deuterium switch" products, may be eligible for an expedited regulatory pathway, such as the 505(b)(2) pathway in the United States.[16][17] This allows developers to reference nonclinical and clinical data from the non-deuterated counterpart, potentially reducing the overall development timeline and costs.[17] However, bridging studies, including in vitro and in vivo metabolism comparisons, relative bioavailability, and pharmacokinetic studies, are typically required to justify reliance on the original drug's data.[17] The FDA has recognized some deuterated drugs as new chemical entities, granting them market exclusivity.[17][19]

Conclusion

Celiprolol possesses a unique and beneficial pharmacological profile. While a deuterated version of celiprolol has not been reported, the principles of drug deuteration suggest that such a modification could potentially offer subtle but meaningful improvements in its pharmacokinetic properties, leading to enhanced predictability and safety. Further research into the synthesis and evaluation of deuterated celiprolol would be necessary to validate these theoretical advantages and determine its clinical utility.

References

- 1. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Celiprolol. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Celiprolol. An evaluation of its pharmacological properties and clinical efficacy in the management of hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Celiprolol. A preliminary review of its pharmacodynamic and pharmacokinetic properties and its therapeutic use in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The Impact of Celiprolol in Vascular Ehlers–Danlos Syndrome: A Systematic Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DiSCOVER Celiprolol | Clinical Trials for Vascular Ehlers-Danlos Syndrome (VEDS) [discoverceliprolol.com]

- 8. Acer Therapeutics Inc. Announces DISCOVER Clinical Trial for EDSIVO™ (Celiprolol) - The VEDS Movement [thevedsmovement.org]

- 9. Clinical Trial to Compare the Efficacy of Celiprolol to Placebo in Patients With Vascular Ehlers-Danlos Syndrome | Clinical Research Trial Listing [centerwatch.com]

- 10. ehlersdanlosnews.com [ehlersdanlosnews.com]

- 11. Acer Therapeutics Announces Initiation of its Pivotal Phase 3 DiSCOVER Trial of EDSIVO™ (celiprolol) for the Treatment of Vascular Ehlers-Danlos Syndrome - The VEDS Movement [thevedsmovement.org]

- 12. Pharmacogenomics of celiprolol – evidence for a role of P‐glycoprotein and organic anion transporting polypeptide 1A2 in celiprolol pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Celiprolol, a vasodilatory beta-blocker, inhibits pressure overload-induced cardiac hypertrophy and prevents the transition to heart failure via nitric oxide-dependent mechanisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Celiprolol inhibits mitogen-activated protein kinase and endothelin-1 and transforming growth factor-beta(1) gene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jrfglobal.com [jrfglobal.com]

- 17. salamandra.net [salamandra.net]

- 18. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bioscientia.de [bioscientia.de]

Methodological & Application

Quantitative Analysis of Celiprolol in Human Plasma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of celiprolol in human plasma. The methodologies outlined are based on established bioanalytical techniques and are intended to guide researchers in developing and validating robust assays for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Celiprolol is a third-generation beta-blocker with cardioselective beta-1 antagonist and beta-2 agonist properties, used in the treatment of hypertension and angina. Accurate quantification of celiprolol in human plasma is crucial for pharmacokinetic profiling, dose-response relationship studies, and ensuring therapeutic efficacy and safety. This note details a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, along with alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) approaches.

Comparative Overview of Analytical Methods

A summary of various methods for celiprolol quantification in human plasma is presented below, allowing for an at-a-glance comparison of their key performance characteristics.

Table 1: Comparison of LC-MS/MS Methods for Celiprolol Quantification

| Parameter | Method 1 | Method 2 |

| Sample Preparation | Solid-Phase Extraction (SPE) with strong cation exchange (SCX) cartridges | Liquid-Liquid Extraction (LLE) with methyl-t-butyl ether and dichloromethane |

| LC Column | ODS (100 mm x 2.1 mm, 3 µm)[1] | Ascentis (50 mm x 4.6 mm, 5 µm)[2] |

| Mobile Phase | Gradient elution with 10 mM formic acid and methanol[1] | Isocratic elution with 0.2% formic acid and acetonitrile (10:90, v/v)[2] |

| Flow Rate | 0.2 mL/min[1] | 1.0 mL/min[2] |

| Internal Standard | Metoprolol[1] | Not specified |

| Linearity Range | 1 - 250 pg/mL[1] | 0.25 - 35.06 µg/mL[2] |

| Lower Limit of Quantification (LLOQ) | 1 pg/mL[1] | 0.25 µg/mL[2] |

| Recovery | Not specified | 45.29%[2] |

| Ionization Mode | Positive Turbo-ion spray[1] | Electrospray Ionization (ESI)[2] |

| MRM Transition | m/z 380 -> 251[1] | Not specified |

Table 2: Comparison of HPLC-UV/Fluorescence Methods for Celiprolol Quantification

| Parameter | Method 3 | Method 4 | Method 5 |

| Sample Preparation | Liquid-Liquid Extraction | Solid-Phase Extraction (C18)[3] | Two-step Liquid-Liquid Extraction[2] |

| LC Column | Reversed-phase C18 | XBridge™ C18 (150 mm x 3.0 mm, 3.5 µm)[3] | C18[2] |

| Mobile Phase | Acetonitrile and phosphate buffer (pH 3.5) with triethylamine[4] | Acetonitrile and 10 mM ammonium acetate buffer (pH 10.5) (34:66, v/v)[3] | Not specified |

| Flow Rate | Not specified | 0.4 mL/min[3] | Not specified |

| Internal Standard | Acebutolol[4] | Acebutolol[2] | Deacetyldiltiazem[2] |

| Linearity Range | 5 - 2000 ng/mL (total)[4] | 1.0 - 1000 ng/mL[2] | 15.63 - 1000 ng/mL[5] |

| Lower Limit of Detection (LOD) | 2.5 ng/mL (enantiomer)[4] | Not specified | 4 ng/mL[2] |

| Detection | UV and Fluorescence[4] | Fluorescence (Ex: 250 nm, Em: 482 nm)[2] | UV (237 nm)[2] |

Detailed Experimental Protocol: LC-MS/MS Method

This protocol provides a step-by-step guide for the quantification of celiprolol in human plasma using a highly sensitive LC-MS/MS method, adapted from published literature.[1]

3.1. Materials and Reagents

-

Celiprolol reference standard

-

Metoprolol (Internal Standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (Strong Cation Exchange, e.g., Oasis MCX)

-

Standard laboratory glassware and pipettes

3.2. Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve celiprolol and metoprolol in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control samples.

-

Internal Standard (IS) Working Solution: Dilute the metoprolol primary stock solution to a final concentration of 10 ng/mL in 50:50 methanol/water.

3.3. Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 500 µL of human plasma in a polypropylene tube, add 50 µL of the IS working solution. Vortex mix and load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

3.4. LC-MS/MS Conditions

Table 3: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC System | Agilent 1200 Series or equivalent |

| MS System | AB Sciex API 4000 or equivalent |

| Column | ODS (100 mm x 2.1 mm, 3 µm) |

| Mobile Phase A | 10 mM Formic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | 10% B to 90% B over 5 min |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Ionization Source | Turbo-ion spray (Positive Mode) |

| MRM Transition (Celiprolol) | Q1: 380.2 m/z -> Q3: 251.1 m/z |

| MRM Transition (Metoprolol - IS) | Q1: 268.2 m/z -> Q3: 116.1 m/z |

3.5. Calibration Curve and Quality Control Samples

-

Prepare calibration standards by spiking blank human plasma with appropriate amounts of the celiprolol working solutions to yield concentrations ranging from 1 pg/mL to 250 pg/mL.

-

Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Bioanalytical Method Validation

The analytical method should be validated according to the principles outlined in the FDA and ICH M10 guidelines.[6][7][8] The validation process ensures the reliability and accuracy of the obtained data.

4.1. Selectivity and Specificity

Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of celiprolol and the internal standard.

4.2. Linearity and Range

The calibration curve should be linear over the specified range, with a correlation coefficient (r²) of ≥ 0.99.

4.3. Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated by analyzing the QC samples in replicates (n=6) on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

4.4. Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

4.5. Extraction Recovery and Matrix Effect

Recovery should be consistent and reproducible. The matrix effect is assessed to ensure that components in the plasma do not suppress or enhance the ionization of the analyte and IS.

4.6. Stability

The stability of celiprolol in plasma should be evaluated under various conditions, including freeze-thaw cycles, bench-top stability at room temperature, and long-term storage at -80°C.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantitative analysis of celiprolol in human plasma. Proper validation in accordance with regulatory guidelines is essential to ensure the generation of reliable data for clinical and research applications. The alternative HPLC methods, while potentially less sensitive, can be suitable for studies where higher concentrations of celiprolol are expected.

References

- 1. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcrcps.com [ijcrcps.com]

- 3. Determination of celiprolol in human plasma using high performance liquid chromatography with fluorescence detection for clinical application [agris.fao.org]